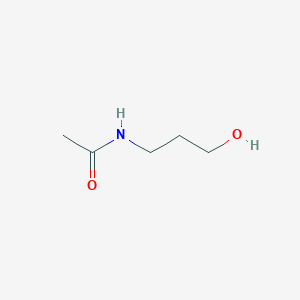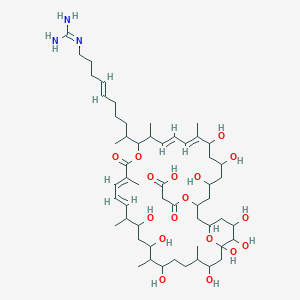
Azalomycin-F
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azalomycin-F is a secondary metabolite produced by the soil bacterium Streptomyces albus. It is a member of the macrolide class of antibiotics and has been found to exhibit potent antimicrobial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In addition to its antimicrobial properties, Azalomycin-F has also been found to possess antitumor and antiparasitic activity.
Mecanismo De Acción
The mechanism of action of Azalomycin-F is not fully understood. However, it is believed to work by inhibiting protein synthesis in bacteria. Specifically, Azalomycin-F binds to the 50S subunit of the bacterial ribosome, blocking the formation of peptide bonds and preventing the synthesis of new proteins.
Efectos Bioquímicos Y Fisiológicos
In addition to its antimicrobial activity, Azalomycin-F has been found to have a number of other biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to have antiparasitic activity against the protozoan parasite, Leishmania donovani.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Azalomycin-F for lab experiments is its potent antimicrobial activity. This makes it a useful tool for investigating the mechanisms of bacterial infections and for developing new antibiotics. However, one limitation of Azalomycin-F is its complex synthesis process, which can make it difficult and expensive to produce in large quantities.
Direcciones Futuras
There are several potential future directions for research on Azalomycin-F. One area of interest is the development of new antibiotics based on its structure. Researchers are also investigating its potential as a treatment for various types of cancer and parasitic infections. Additionally, there is interest in investigating its potential as a tool for studying the mechanisms of bacterial infections and for developing new diagnostic tests for bacterial infections.
Métodos De Síntesis
The synthesis of Azalomycin-F is a complex process that involves multiple steps. The first step involves the fermentation of Streptomyces albus in a nutrient-rich medium. The resulting culture is then extracted with organic solvents to isolate the crude extract. The crude extract is then purified using a combination of chromatographic techniques to obtain pure Azalomycin-F.
Aplicaciones Científicas De Investigación
Azalomycin-F has been the subject of extensive scientific research due to its potent antimicrobial activity. Researchers have investigated its potential as a treatment for various infections caused by Gram-positive bacteria, including Azalomycin-F. In addition, Azalomycin-F has also been investigated for its antitumor and antiparasitic properties.
Propiedades
Número CAS |
11003-24-0 |
|---|---|
Nombre del producto |
Azalomycin-F |
Fórmula molecular |
C55H93N3O17 |
Peso molecular |
1068.3 g/mol |
Nombre IUPAC |
3-[[(10E,12E,18E,20E)-15-[(E)-10-(diaminomethylideneamino)dec-6-en-2-yl]-5,7,9,23,25,27,31,33,34,35-decahydroxy-10,14,18,22,26,30-hexamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C55H93N3O17/c1-32-17-14-19-36(5)51(35(4)16-12-10-8-9-11-13-23-58-54(56)57)74-53(71)37(6)20-15-18-33(2)45(63)29-46(64)38(7)43(61)22-21-34(3)48(66)31-55(72)52(70)47(65)28-42(75-55)27-41(73-50(69)30-49(67)68)25-39(59)24-40(60)26-44(32)62/h8-9,14-15,17-20,33-36,38-48,51-52,59-66,70,72H,10-13,16,21-31H2,1-7H3,(H,67,68)(H4,56,57,58)/b9-8+,18-15+,19-14+,32-17+,37-20+ |
Clave InChI |
UVUPYXTUQSCQRV-PEKXHOPKSA-N |
SMILES isomérico |
CC1CCC(C(C(CC(C(/C=C/C=C(/C(=O)OC(C(/C=C/C=C(/C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)\C)C)C(C)CCC/C=C/CCCN=C(N)N)\C)C)O)O)C)O |
SMILES |
CC1CCC(C(C(CC(C(C=CC=C(C(=O)OC(C(C=CC=C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)C)C(C)CCCC=CCCCN=C(N)N)C)C)O)O)C)O |
SMILES canónico |
CC1CCC(C(C(CC(C(C=CC=C(C(=O)OC(C(C=CC=C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)C)C(C)CCCC=CCCCN=C(N)N)C)C)O)O)C)O |
Sinónimos |
azalomycin F azalomycin-F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



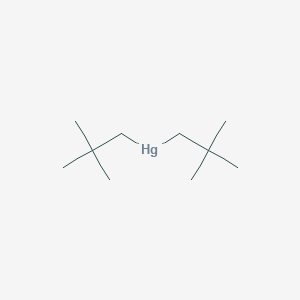
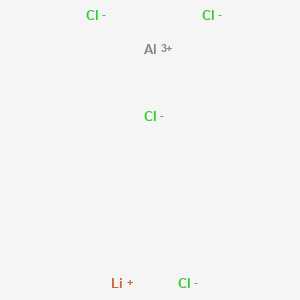

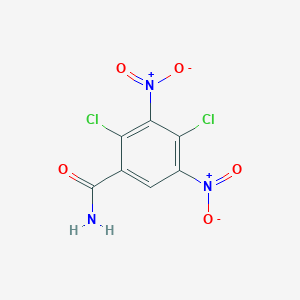
![4-[(1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy]-N-(3-ethoxypropyl)benzenesulphonamide](/img/structure/B76472.png)
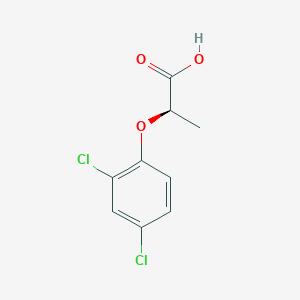
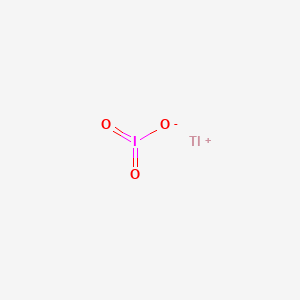
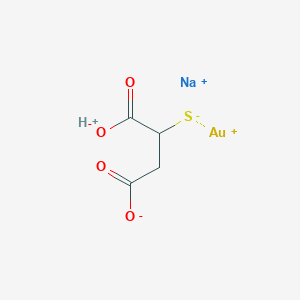
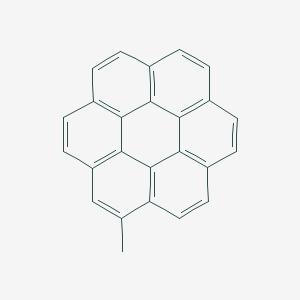
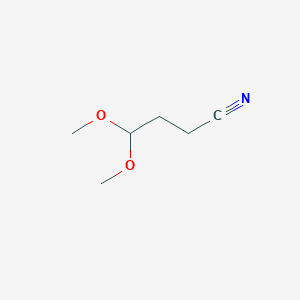
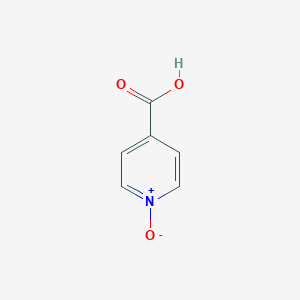
![5,11-Bis(2-hydroxyphenyl)dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione](/img/structure/B76486.png)
![7-Hydroxypyrazolo[4,3-d]pyrimidine](/img/structure/B76490.png)
